molecular formula C23H23ClN2O4 B4887098 (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B4887098
M. Wt: 426.9 g/mol
InChI Key: DORQGDVPPGSMPR-FAHJTYSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The initial step often includes the preparation of the 6-chloro-1,3-benzodioxol-5-yl precursor, followed by the introduction of the 3-methoxyphenyl group through a series of substitution reactions. The final step involves the formation of the tricyclic structure under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins and enzymes, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of disease-related proteins or the activation of beneficial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[63001,5]undecan-2-one is unique due to its tricyclic structure and the presence of both a 6-chloro-1,3-benzodioxol-5-yl group and a 3-methoxyphenyl group

Properties

IUPAC Name

(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c1-28-16-5-2-4-15(9-16)25-12-14-8-19(26-7-3-6-23(14,26)22(25)27)17-10-20-21(11-18(17)24)30-13-29-20/h2,4-5,9-11,14,19H,3,6-8,12-13H2,1H3/t14-,19-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQGDVPPGSMPR-FAHJTYSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC3CC(N4C3(C2=O)CCC4)C5=CC6=C(C=C5Cl)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CC6=C(C=C5Cl)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
Reactant of Route 5
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-7-(6-chloro-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.